Methyl abietate
Overview
Description
Methyl abietate is an organic compound with the molecular formula C21H32O2. It is a methyl ester derivative of abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Methyl abietate is a complex organic compound with the molecular formula C21H32O2
Mode of Action
It is known that the compound can undergo oxidation reactions , but the exact interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
For instance, they might play a role in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), serving as a hub for various metabolic pathways .
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc), which suggests that it has certain properties that allow it to be absorbed and distributed in a system .
Result of Action
It has been shown that under certain conditions, this compound can form compounds of the dehydroabietane series, stereoisomeric mono- and diepoxides of this compound, and the products of their transformation on the sorbents .
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For instance, the European Chemicals Agency (ECHA) notes that the release of this substance to the environment can occur from industrial use, as an intermediate step in further manufacturing of another substance, in processing aids at industrial sites, and in closed systems with minimal release . .
Biochemical Analysis
Biochemical Properties
Methyl abietate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds . Additionally, this compound has been shown to exhibit antioxidant properties, interacting with biomolecules to inhibit lipid peroxidation and foam cell formation in macrophages . These interactions suggest that this compound may have potential therapeutic applications in preventing oxidative stress-related diseases.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of dendritic cells, which are key players in the immune response . It has also been found to decrease conjugated diene levels and foam cell formation induced by oxidized low-density lipoprotein (ox-LDL) in macrophages . These effects indicate that this compound may play a role in regulating immune responses and preventing atherosclerosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the formation of reactive oxygen species (ROS) . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular metabolism and function . These molecular interactions highlight the potential of this compound as a therapeutic agent in managing oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds, leading to the release of fatty acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress pathways . These interactions suggest that this compound may play a role in regulating lipid metabolism and preventing oxidative damage.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . These interactions facilitate the localization and accumulation of this compound, allowing it to exert its effects on cellular processes. Additionally, this compound can influence its own transport and distribution by modulating the activity of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and biomolecules . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl abietate is typically synthesized through the esterification of abietic acid with methanol. The reaction involves the use of an acid catalyst to facilitate the esterification process. One common method involves the use of dimethyl carbonate as the esterification reagent, with lithium hydroxide as the catalyst in N,N-dimethylformamide (DMF) under an inert atmosphere at temperatures ranging from 93°C to 100°C .
Industrial Production Methods: In industrial settings, this compound is produced by esterifying wood rosin with methanol. The process involves heating the mixture of wood rosin and methanol in the presence of an acid catalyst, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl abietate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using potassium permanganate on solid supports such as aluminum oxide and silicon dioxide.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include dehydroabietane derivatives, mono- and diepoxides, and other oxidized forms of this compound .
Scientific Research Applications
Methyl abietate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Comparison with Similar Compounds
- Abietic acid
- Dehydroabietic acid
- Farnesyl acetate
- α-Ionone
- β-Ionone
- Methyl linolelaidate
- Methyl linolenate
- Bergamottin
Comparison: Methyl abietate is unique due to its specific esterification with methanol, which imparts distinct chemical properties compared to its parent compound, abietic acid. Unlike abietic acid, this compound exhibits enhanced solubility in organic solvents and different reactivity patterns in chemical reactions. Its unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRPXGVKBHGQO-UYWIDEMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048190 | |
Record name | Methyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-25-3 | |
Record name | Methyl abietate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL ABIETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl abietate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl abietate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ABIETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY54I7IT3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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